molecular formula C12H18N4O2 B15123567 Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate CAS No. 875318-56-2

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B15123567
CAS No.: 875318-56-2
M. Wt: 250.30 g/mol
InChI Key: WGCCMULVRCBLRE-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a piperidine core, a privileged scaffold in pharmaceuticals, strategically substituted with both an aminomethyl handle for further derivatization and a pyrimidine carboxylate moiety that contributes to its bioactive potential . Preliminary research into related piperidine-pyrimidine carboxylates indicates promising pharmacological applications. These compounds are being investigated as agonists for specific neurological receptors, suggesting potential for the treatment of disorders such as Alzheimer's disease, schizophrenia, and cognitive deficits . Furthermore, analogous structures have demonstrated notable anticancer activity in vitro, including the ability to induce apoptosis (programmed cell death) in certain cancer cell lines, sometimes exceeding the efficacy of established chemotherapeutic agents . The compound's mechanism of action may also involve the modulation of key enzymatic pathways, such as acting as an inhibitor for enzymes within the endocannabinoid system (e.g., monoacylglycerol lipase or MAGL), which plays a critical role in pain regulation and other physiological processes . This combination of a versatile chemical structure and multifaceted biological profile makes this compound a valuable building block for researchers developing novel therapeutics in oncology and neuroscience. It is offered for research purposes to support these innovative explorations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

875318-56-2

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate

InChI

InChI=1S/C12H18N4O2/c1-18-11(17)10-7-14-12(15-8-10)16-4-2-9(6-13)3-5-16/h7-9H,2-6,13H2,1H3

InChI Key

WGCCMULVRCBLRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCC(CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The compound’s activity and physicochemical properties are influenced by two critical regions:

  • Piperidine/Piperazine substituents: The aminomethyl group on the piperidine ring distinguishes it from analogs with bulkier or electronically distinct substituents.
  • Ester group : The methyl ester at the 5-position contrasts with ethyl or ethoxycarbonyl esters in related compounds.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperidine/Piperazine Ester Group Molecular Weight (g/mol) Key Applications
Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate 4-(aminomethyl)piperidine Methyl 250.30 Potential enzyme inhibition (inferred from )
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate 4-(aminomethyl)piperidine Ethyl 264.32 Research intermediate; discontinued commercial availability
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives 4-phenylpiperazine Carboxamide Variable (e.g., 758.29 for 6l ) Acetylcholinesterase inhibitors (IC50 values ~1–10 µM)
Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate 4-(ethoxycarbonyl)piperidine Ethyl 323.35 (estimated) Synthetic intermediate; increased lipophilicity
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate derivatives Piperazine (unsubstituted) Methyl Variable Histone deacetylase inhibitor precursors

Physicochemical Properties

  • Solubility: The aminomethyl group enhances water solubility compared to ethoxycarbonyl or phenylpiperazine analogs .
  • Purity : Commercial samples of the ethyl analog (e.g., ) are ≥95% pure, suggesting rigorous quality control for research use.

Biological Activity

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Aminomethyl Group : A side chain that enhances interaction with biological targets.
  • Pyrimidine Ring : A heterocyclic aromatic ring that contributes to the compound's biological properties.

The molecular formula for this compound is C12H18N4O2C_{12}H_{18}N_{4}O_{2}, and its molecular weight is approximately 238.3 g/mol .

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The aminomethyl group can form hydrogen bonds and ionic interactions, while the pyrimidine ring engages in π-π stacking interactions with target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine and pyrimidine have shown promising results in inhibiting the growth of human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, certain piperidine derivatives demonstrated competitive inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. The most potent inhibitors from this series displayed IC50 values in the low nanomolar range .

Case Studies

  • Inhibition of MAGL : In a study focusing on piperidine derivatives, this compound was evaluated for its ability to inhibit MAGL. The results indicated significant inhibition, suggesting potential therapeutic applications in treating conditions like pain and inflammation .
  • Antiproliferative Effects : Another study assessed the compound's efficacy against various cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner, supporting further investigation into its mechanisms and potential as a chemotherapeutic agent .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureIC50 (µM)Activity
This compoundStructureVaries by targetAnticancer, Enzyme Inhibition
Piperidine Derivative AStructure19.9Antiproliferative
Piperidine Derivative BStructureLow nM rangeMAGL Inhibition

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyrimidine carboxylate precursors and functionalized piperidine derivatives. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride), with careful control of temperature, solvent polarity, and pH to optimize yield and regioselectivity . For example, introducing the aminomethyl-piperidine moiety may require protecting group strategies (e.g., tert-butoxycarbonyl [Boc] groups) to prevent unwanted side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Spectroscopy :
    • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
    • NMR : ¹H/¹³C NMR can confirm substitution patterns on the pyrimidine and piperidine rings (e.g., coupling constants for vicinal protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its enzymatic inhibition potential, and how should kinetic parameters be analyzed?

  • Acetylcholinesterase (AChE) Inhibition : Use Ellman’s assay to measure residual AChE activity via thiocholine production. Pre-incubate the compound with AChE, then add DTNB and acetylthiocholine iodide. Monitor absorbance at 412 nm to calculate IC₅₀ values .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if KmK_m increases with inhibitor concentration, competitive inhibition is inferred. KiK_i values are derived from secondary plots of slope vs. inhibitor concentration .

Q. How do molecular docking studies inform the design of derivatives targeting specific receptors, and what validation steps are critical?

  • Docking Workflow :
    • Protein Preparation : Retrieve receptor structures (e.g., AChE from PDB: 4EY7). Remove water molecules and add hydrogens.
    • Ligand Preparation : Generate 3D conformers of the compound and protonate at physiological pH.
    • Grid Generation : Define binding pockets (e.g., catalytic triad of AChE).
    • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Prioritize poses with hydrogen bonds to Ser203 or π-π stacking with Trp86 .
  • Validation :
    • Compare docking scores with known inhibitors (e.g., donepezil).
    • Validate top poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories to assess stability) .

Q. How should contradictory data regarding biological activity be addressed through experimental design?

  • Reproducibility Checks :
    • Repeat assays under standardized conditions (e.g., fixed enzyme concentrations, pH 7.4).
    • Use positive controls (e.g., galantamine for AChE inhibition) to validate assay performance .
  • Data Triangulation :
    • Cross-validate enzymatic data with cellular assays (e.g., SH-SY5Y neuroblastoma viability tests).
    • Analyze off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan) to rule out nonspecific binding .
  • Statistical Rigor :
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups.
    • Report effect sizes and confidence intervals to contextualize discrepancies .

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